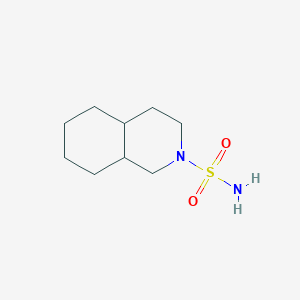
decahydroisoquinoline-2-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Decahydroisoquinoline-2-sulfonamide: is a nitrogen-containing heterocyclic compound with the chemical formula C9H18N2O2S . It is a derivative of isoquinoline, where the isoquinoline ring is fully saturated, and a sulfonamide group is attached to the second carbon of the ring.
作用机制
Target of Action
Decahydroisoquinoline-2-sulfonamide, like other sulfonamides, primarily targets the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and survival .
Mode of Action
The compound acts as a competitive inhibitor of dihydropteroate synthetase . It mimics the natural substrate of the enzyme, para-aminobenzoic acid (PABA), and binds to the enzyme’s active site, preventing PABA from binding . This inhibition disrupts the synthesis of folic acid, leading to a deficiency that hampers bacterial growth .
Biochemical Pathways
The inhibition of dihydropteroate synthetase by this compound affects the folic acid synthesis pathway . Folic acid is a vital cofactor in the synthesis of nucleic acids (DNA and RNA). By inhibiting its production, the compound disrupts DNA replication and RNA transcription, thereby inhibiting bacterial growth .
Pharmacokinetics
They are known to be rapidly absorbed but slowly excreted, maintaining adequate blood levels for extended periods .
Result of Action
The primary result of this compound’s action is the inhibition of bacterial growth . By disrupting folic acid synthesis, it prevents bacteria from replicating their DNA and transcribing RNA, effectively halting their growth and proliferation .
Action Environment
The efficacy and stability of this compound, like other sulfonamides, can be influenced by various environmental factors . For instance, certain bacteria can develop resistance to sulfonamides, reducing their effectiveness . Additionally, the presence of pus or other biological materials can inhibit the antibacterial action of sulfonamides .
准备方法
Synthetic Routes and Reaction Conditions:
Hydrogenation of Isoquinoline: Decahydroisoquinoline-2-sulfonamide can be synthesized by the hydrogenation of isoquinoline or tetrahydroisoquinoline in the presence of a suitable catalyst.
Sulfonamide Formation: The sulfonamide group can be introduced by reacting the decahydroisoquinoline with sulfonyl chlorides in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale hydrogenation processes followed by sulfonamide formation using sulfonyl chlorides and bases under controlled conditions .
化学反应分析
Types of Reactions:
Oxidation: Decahydroisoquinoline-2-sulfonamide can undergo oxidation reactions to form sulfonyl derivatives.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: It can participate in substitution reactions where the sulfonamide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and thionyl chloride (SOCl2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium azide (NaN3) and cyanuric chloride are employed.
Major Products:
Oxidation: Sulfonyl derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamides.
科学研究应用
Chemistry:
Biology:
Antimicrobial Agents: The compound has shown potential as an antimicrobial agent due to its ability to inhibit bacterial growth.
Medicine:
Drug Development: It is being explored for its potential in developing new drugs, particularly as enzyme inhibitors.
Industry:
相似化合物的比较
Sulfonamides: Compounds like sulfamethazine and sulfadiazine share the sulfonamide functional group and exhibit similar antimicrobial properties.
Sulfonimidates: These compounds are structurally similar and are used as intermediates in the synthesis of other sulfur-containing compounds.
Uniqueness: Decahydroisoquinoline-2-sulfonamide is unique due to its fully saturated isoquinoline ring, which imparts different chemical and biological properties compared to other sulfonamides. Its ability to act as a ligand in catalytic reactions and its potential as an antimicrobial agent make it a compound of significant interest .
属性
IUPAC Name |
3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2S/c10-14(12,13)11-6-5-8-3-1-2-4-9(8)7-11/h8-9H,1-7H2,(H2,10,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXAAPKVTGJSSCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2CN(CCC2C1)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,5-dimethyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-sulfonamide](/img/structure/B6614239.png)
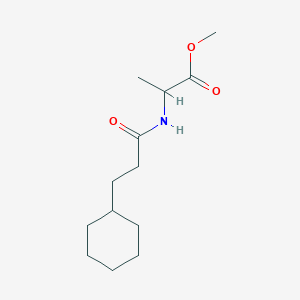
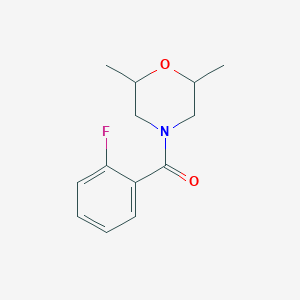
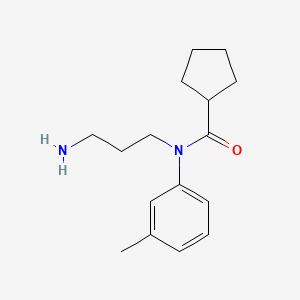
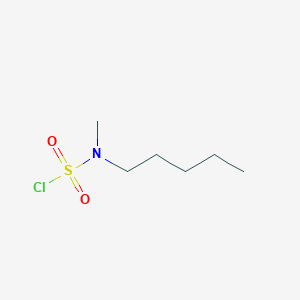
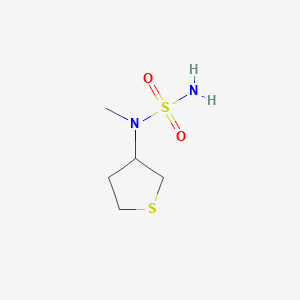
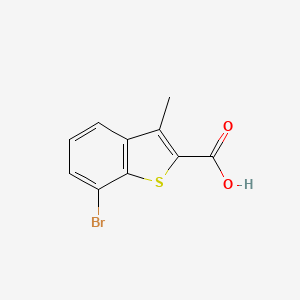
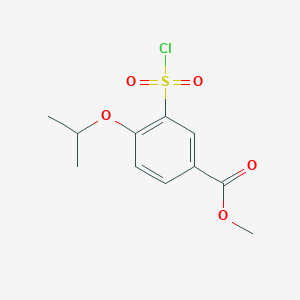
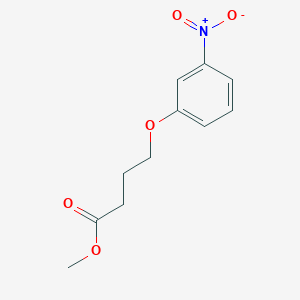
![3-[(pyrazin-2-yl)sulfamoyl]benzoic acid](/img/structure/B6614298.png)
![N-[4-(4-Methylphenoxy)phenyl]-2-propenamide](/img/structure/B6614300.png)
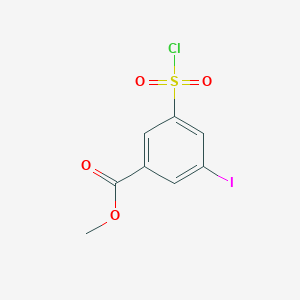
![2-[(Pyridin-2-ylmethyl)amino]propan-1-ol](/img/structure/B6614314.png)
